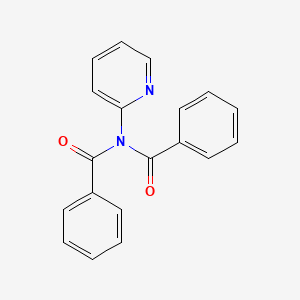

N-Benzoyl-N-pyridin-2-yl-benzamide

CAS No.: 71653-61-7

Cat. No.: VC10434923

Molecular Formula: C19H14N2O2

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71653-61-7 |

|---|---|

| Molecular Formula | C19H14N2O2 |

| Molecular Weight | 302.3 g/mol |

| IUPAC Name | N-benzoyl-N-pyridin-2-ylbenzamide |

| Standard InChI | InChI=1S/C19H14N2O2/c22-18(15-9-3-1-4-10-15)21(17-13-7-8-14-20-17)19(23)16-11-5-2-6-12-16/h1-14H |

| Standard InChI Key | ODIQNYPEBUGOIO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N(C2=CC=CC=N2)C(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

N-Benzoyl-N-pyridin-2-yl-benzamide (IUPAC: N-(pyridin-2-yl)-N-benzoylbenzamide) is a tertiary amide with the molecular formula C₁₉H₁₅N₂O₂. Its structure consists of a central benzamide scaffold (C₆H₅CONH₂) modified by a benzoyl group (C₆H₅CO-) and a pyridin-2-yl substituent (C₅H₄N) attached to the amide nitrogen. This configuration introduces steric and electronic effects that influence its reactivity and physicochemical behavior .

Molecular Geometry and Spectroscopic Data

-

Infrared (IR) Spectroscopy: The compound exhibits characteristic absorption bands for the amide C=O stretch (~1,640 cm⁻¹), aromatic C-H stretches (~3,050 cm⁻¹), and pyridinyl ring vibrations (~1,550 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: A singlet at δ 9–10 ppm corresponds to the NH proton of the benzamide moiety. Pyridinyl protons appear as doublets and triplets between δ 7.5–8.5 ppm, while benzoyl aromatic protons resonate at δ 7.3–7.8 ppm .

-

¹³C-NMR: The carbonyl carbon (C=O) is observed at ~168 ppm, with aromatic carbons in the range of 120–140 ppm .

-

Crystallographic and Thermal Properties

-

Melting Point: Analogous benzamide derivatives, such as N-benzothiazol-2-yl benzamides, exhibit melting points between 152–171°C, suggesting a comparable range for N-Benzoyl-N-pyridin-2-yl-benzamide .

-

Density: Estimated at ~1.3 g/cm³ based on structurally similar compounds .

Synthetic Pathways and Optimization

The synthesis of N-Benzoyl-N-pyridin-2-yl-benzamide involves multi-step reactions, leveraging classic amidation and functional group interconversion strategies.

Key Synthetic Routes

-

Acylation of 2-Aminopyridine:

-

Sulfonamide Intermediate Route:

Purification and Characterization

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) is employed for purification .

-

Yield Optimization: Reactions conducted under anhydrous conditions at 0–5°C improve yields (up to 72%) by minimizing hydrolysis .

Physicochemical Properties and Stability

Solubility and Partitioning

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .

-

LogP: Estimated at ~1.5, indicating moderate lipophilicity suitable for membrane permeability .

Thermal Decomposition

-

Thermogravimetric Analysis (TGA): Decomposition begins at ~200°C, with a major weight loss event at 250°C corresponding to the breakdown of the benzoyl and pyridinyl groups .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its amide and aromatic moieties:

Electrophilic Aromatic Substitution

-

Nitration: The benzene ring undergoes nitration at the meta position relative to the amide group when treated with nitric acid/sulfuric acid .

-

Halogenation: Bromination with Br₂/FeBr₃ introduces bromine at the para position .

Nucleophilic Acyl Substitution

-

Grignard Reaction: Reaction with methylmagnesium bromide replaces the amide oxygen with a methyl group, forming a tertiary amine .

Reduction

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume